molecular formula C9H11NO B11959540 N-(4-ethylphenyl)formamide CAS No. 69753-59-9

N-(4-ethylphenyl)formamide

Cat. No.: B11959540
CAS No.: 69753-59-9
M. Wt: 149.19 g/mol
InChI Key: UWAZUCKVQRETQV-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry and Amide Derivatives

Amide derivatives are a cornerstone of organic chemistry, with the amide bond being fundamental to the structure of peptides, proteins, and a vast array of synthetic polymers and pharmaceuticals. Formamides, as the simplest of the N-substituted amides derived from formic acid, represent a significant subclass. They are not only valuable as intermediates in a multitude of organic transformations but also serve as useful protecting groups for amines. The study of specific N-aryl formamides, such as N-(4-ethylphenyl)formamide, allows for a deeper understanding of how substituents on the aromatic ring influence the chemical reactivity, physical properties, and potential applications of the formamide (B127407) functional group. The presence of the ethyl group at the para position of the phenyl ring in this compound introduces an electron-donating alkyl substituent, which can impact the electronic and steric environment of the molecule compared to unsubstituted N-phenylformamide.

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound, while not as extensive as for some other formamides, is significant in the context of developing new synthetic methodologies and understanding structure-property relationships in amide chemistry. Research efforts are often directed towards efficient and environmentally benign methods for its synthesis, detailed characterization of its spectroscopic and crystallographic features, and exploration of its utility as a building block in the synthesis of more complex molecules. The significance of such studies lies in the potential for this compound to serve as a precursor to novel materials, agrochemicals, or pharmaceutical agents where the 4-ethylphenyl moiety is a key structural component.

Overview of Research Methodologies Applied to this compound

The investigation of this compound employs a range of standard and advanced research methodologies. Synthetic approaches typically involve the N-formylation of 4-ethylaniline (B1216643), with various formylating agents and catalytic systems being explored to optimize yield and reaction conditions. Structural elucidation and characterization rely heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). When crystalline material is obtained, X-ray crystallography is the definitive method for determining its solid-state structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethylphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-7H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAZUCKVQRETQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341262
Record name N-(4-ethylphenyl)formamide
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Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69753-59-9
Record name N-(4-ethylphenyl)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-ETHYLFORMANILIDE
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Synthetic Routes and Methodological Advancements for N 4 Ethylphenyl Formamide

Established Synthetic Pathways to N-(4-ethylphenyl)formamide

The synthesis of this compound is predominantly achieved through the formylation of 4-ethylaniline (B1216643). This process can be categorized into direct and indirect strategies.

Formylation of 4-Ethylaniline and its Derivatives

Formylation of amines is a fundamental transformation in organic chemistry, and various methods have been developed for this purpose. nih.gov

Direct formylation of 4-ethylaniline is a common and straightforward approach. The use of formic acid is a well-established method. nih.govgoogle.com This reaction typically involves heating the amine with formic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. nih.gov For instance, the formylation of anilines, including substituted ones like 4-ethylaniline, can be achieved by refluxing with formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct. nih.gov

Several catalytic systems have been developed to improve the efficiency of formylation using formic acid. Lewis acids such as ZnCl₂, FeCl₃, AlCl₃, and NiCl₂ have been shown to catalyze the formylation of amines with formic acid under solvent-free conditions. nih.gov Zinc oxide (ZnO) has also been reported as an effective Lewis acid catalyst for this transformation. nih.gov Furthermore, the use of reusable catalysts like the ion exchange resin Amberlite IR-120[H+] under microwave irradiation provides an environmentally friendly and efficient method for the N-formylation of anilines. nih.gov

A deep eutectic solvent, synthesized from choline (B1196258) chloride and SnCl₂, can act as both a catalyst and a reaction medium for the N-formylation of aromatic amines, including N-ethylaniline, with formic acid or trimethyl orthoformate, yielding excellent results. academie-sciences.fr

The following table summarizes various conditions for the direct formylation of amines, which are applicable to 4-ethylaniline.

Table 1: Direct Formylation of Amines using Formic Acid

Catalyst/Reagent Solvent Temperature (°C) Reaction Time Yield Reference
None (neat) None 60 1-5 h Moderate to Excellent scholarsresearchlibrary.com
ZnCl₂ (10 mol%) None 70 10-900 min High nih.gov
ZnO (50 mol%) None 70 10-720 min Good to Excellent nih.gov
Amberlite IR-120[H+] None Microwave 60-120 s Excellent nih.gov
Choline chloride/SnCl₂ Deep Eutectic Solvent 70 - Good to Excellent academie-sciences.fr

Indirect formylation involves the use of formylating agents other than formic acid. These reagents are often more reactive and can facilitate formylation under milder conditions. Acetic formic anhydride (B1165640) is a classic example of such a reagent. scholarsresearchlibrary.com

Other activated formyl donors include chloral, which reacts with amines at low temperatures to produce formamides in excellent yields with chloroform (B151607) as the only byproduct. nih.gov Another approach involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine (NMM) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method allows for the nearly quantitative formylation of amines under reflux in dichloromethane (B109758) or microwave irradiation. nih.gov

Phosphonic anhydrides, such as T3P®, have also been employed as activators in the N-formylation of amines using a formamide (B127407) compound as the formyl donor. google.com This method provides high yields of the desired N-formylated amine. google.com

Alternative and Novel Synthesis Reactions

Beyond traditional formylation, other synthetic strategies have emerged for the preparation of this compound and related compounds.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions offer an efficient approach to synthesize complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. While specific examples for the direct one-pot synthesis of this compound are not extensively detailed in the provided search results, the principles of multicomponent reactions can be applied. For instance, the Petasis reaction, a multicomponent coupling of a boronic acid, an amine, and a carbonyl derivative, is a powerful tool for creating highly functionalized amines. acs.org A variation of this could potentially be adapted for the synthesis of formamides.

Another relevant one-pot procedure involves the synthesis of 1,2,4-triazines from amides (like formamide), 1,2-dicarbonyl compounds, and hydrazine (B178648) hydrate. researchgate.netarkat-usa.org While this leads to a different class of compounds, it demonstrates the utility of formamide in one-pot syntheses.

Rearrangement-Based Syntheses

Catalytic Systems and Reaction Optimization in this compound Production

The optimization of reaction conditions and the development of novel catalytic systems are central to improving the production of this compound. Key areas of research include the exploration of both homogeneous and heterogeneous catalysts, understanding reaction kinetics and mechanisms, and developing environmentally benign protocols.

Catalysis for the N-formylation of 4-ethylaniline can be broadly categorized into homogeneous and heterogeneous systems, each offering distinct advantages.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Molecular iodine has been demonstrated as a simple, low-cost, and effective homogeneous catalyst for the N-formylation of various anilines with formic acid under solvent-free conditions. organic-chemistry.org This method is applicable to a wide range of amines, including those with electron-donating groups like the ethyl group in 4-ethylaniline. organic-chemistry.org Manganese complexes have also emerged as effective homogeneous catalysts. For instance, a system using MnCl₂·4H₂O with oxalic acid dihydrate as a carbon monoxide surrogate in dimethylformamide (DMF) has been used to synthesize formanilides in high yields. acs.org More advanced pincer-type Mn(I) complexes have been studied for the formylation of N-ethylaniline, a structurally similar secondary amine, using formic acid and a silane (B1218182) reducing agent. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their removal and recycling, a significant advantage for industrial and sustainable processes. cnr.it Several solid catalysts have been successfully employed for the N-formylation of anilines.

Acidic Solid Catalysts: Silica (B1680970) sulfuric acid (SSA) is a solid acid that efficiently catalyzes the N-formylation of anilines, including those with electron-releasing groups, using formic acid under solvent-free conditions at moderate temperatures (50-60°C). scispace.com Similarly, ZnO nanoparticles serve as a recyclable, heterogeneous catalyst for the same transformation, also under solvent-free conditions. nih.govkoreascience.kr

Carbon-Based Catalysts: Graphitic carbon nitride (g-CN), a metal-free semiconductor, functions as a heterogeneous photocatalyst, using visible light to drive the formylation of anilines in the presence of air as an oxidant. cnr.it N,S-doped ordered mesoporous carbon has also been shown to effectively catalyze the formylation of substituted anilines. bohrium.com

Metal-Organic Frameworks (MOFs): A single-site cobalt(II) hydride catalyst supported on an aluminum MOF (DUT-5-CoH) has been reported as a highly active and reusable heterogeneous catalyst for the N-formylation of various amines, including anilines, using carbon dioxide (CO₂) as the formylating agent. rsc.org

The following table summarizes representative catalytic systems for the N-formylation of 4-ethylaniline or closely related substrates.

CatalystCatalyst TypeSubstrateFormylating AgentConditionsYieldReference
Iodine (5 mol%)Homogeneous4-EthylanilineFormic acidSolvent-free, 70°C, 2h93% organic-chemistry.org
MnCl₂·4H₂O (5 mol%)HomogeneousAniline (B41778) (general)(COOH)₂·2H₂ODMF, 130°C, 20h98% acs.org
Silica Sulfuric Acid (SSA)Heterogeneous4-EthylanilineFormic acidSolvent-free, 50-60°C, 15 min94% scispace.com
ZnOHeterogeneous4-EthylanilineFormic acidSolvent-free, 70°C, 15 min95% nih.gov
DUT-5-CoHHeterogeneous (MOF)Anilines (general)CO₂ / PhSiH₃10 bar CO₂, Toluene, 100°CExcellent yields rsc.org
g-CNHeterogeneous (Photocatalyst)Anilines (general)N,N-dialkyl aniline (formyl source)Visible light (440 nm), AirUp to 89% cnr.it

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The most common formylation using formic acid is generally believed to proceed via a nucleophilic substitution pathway. In the presence of an acid catalyst (including formic acid itself or catalysts like iodine which generate HI in situ), the formic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by the amine (4-ethylaniline). organic-chemistry.orgnih.gov Subsequent dehydration yields the final formamide product. nih.gov

For more advanced methods, the mechanisms can be more complex:

CO₂ and Hydrosilane Systems: Mechanistic studies on the N-formylation of amines with CO₂ and hydrosilanes reveal multiple potential pathways. The reaction rate and even the operative pathway can depend strongly on the amine's basicity. acs.org For anilines, which are weakly basic, the reaction may proceed through the formation of formoxysilane intermediates. acs.org Kinetic studies on a series of para-substituted anilines showed that the reaction rate is dependent on the electronic nature of the amine; however, a simple correlation with basicity is not always observed, suggesting complex interactions and transition states. acs.orgrsc.org

Photocatalytic Radical Mechanism: In the formylation catalyzed by graphitic carbon nitride (g-CN), the mechanism involves radical intermediates. Upon visible-light irradiation, g-CN generates an excited state capable of triggering the formation of an α-amino radical from a donor molecule, which then participates in the formylation process. cnr.it

Ultrasound-Promoted Reactions: Under ultrasonic irradiation, the proposed mechanism involves the immense localized temperatures and pressures from cavitation bubble collapse. This energy facilitates the cleavage of C-OH and N-H bonds in formic acid and the amine, respectively, promoting the elimination of water in a concerted-like mechanism to form the amide. academie-sciences.fr

Kinetic studies provide quantitative insight into reaction progress. For the N-formylation of a series of para-substituted anilines with CO₂ and triethoxysilane, the reaction progress was monitored over time, revealing a strong dependence on the electronic properties of the aniline substituent. acs.org

MethodProposed Key Intermediate(s)Key Mechanistic FeaturesReference
Acid-Catalyzed (Formic Acid)Protonated Formic AcidNucleophilic attack of amine on activated carbonyl, followed by dehydration. organic-chemistry.orgnih.gov
CO₂ / HydrosilaneCarbamate (B1207046) Salts, FormoxysilanesPathway is dependent on amine basicity. Base-stabilized carbamate can activate the hydrosilane. acs.org
Photocatalysis (g-CN)α-amino radicalVisible-light induced formation of radical intermediates. cnr.it
Ultrasound PromotionN/A (Concerted-like)Energy from cavitation bubble collapse facilitates bond cleavage and water elimination. academie-sciences.fr

A major trend in chemical synthesis is the development of sustainable protocols that minimize waste, avoid hazardous solvents, and use renewable resources. The synthesis of this compound has benefited significantly from this research.

Solvent-Free Reactions: Several methods for the N-formylation of 4-ethylaniline and other amines proceed efficiently without any solvent. This approach simplifies work-up, reduces waste, and can lead to higher reaction rates. Catalyst-free N-formylation of anilines can be achieved by simply heating the amine with formic acid or ethyl formate (B1220265). mdma.ch The use of heterogeneous catalysts like SSA or ZnO, or a catalytic amount of iodine, also facilitates efficient solvent-free reactions. organic-chemistry.orgscispace.comnih.gov Another green approach is mechanochemistry, where reactants are milled together in a ball mill, eliminating the need for bulk solvents. beilstein-journals.org Ultrasound irradiation has also been used to promote the N-formylation of amines with formic acid at room temperature under catalyst- and solvent-free conditions. academie-sciences.fr

Sustainable Reagents and Solvents: The use of carbon dioxide (CO₂) as a C1 source is a highly attractive sustainable strategy, as it utilizes a renewable, abundant, and non-toxic feedstock. rsc.orgrsc.org Various catalytic systems, including heterogeneous MOFs and homogeneous complexes, have been developed to facilitate the reductive formylation of amines with CO₂. rsc.orgrsc.org When solvents are necessary, the focus has shifted to greener alternatives. Water has been used as a solvent for N-formylation with triethyl orthoformate. nih.gov Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been employed as both the catalyst and reaction medium for the N-formylation of aromatic amines. academie-sciences.fr

Sustainable ApproachSubstrateReagents/CatalystConditionsKey AdvantageReference
Solvent- & Catalyst-Free4-EthylanilineFormic acid60°C, 5 minHigh atom economy, simple procedure. mdma.ch
Solvent-Free / Heterogeneous Catalyst4-EthylanilineFormic acid / SSA50-60°C, 15 minEasy catalyst recycling, no solvent waste. scispace.com
Ultrasound-PromotedAnilines (general)Formic acidRoom Temp, UltrasoundEnergy efficient, rapid, no catalyst/solvent. academie-sciences.fr
Renewable C1 SourceAnilines (general)CO₂ / NaBH₄DMF, 60°CUtilizes CO₂ as a feedstock. rsc.org
Green SolventAnilines (general)Formic acid / Deep Eutectic Solvent70°C, 20 minAvoids hazardous organic solvents. academie-sciences.fr
MechanochemistryAnilines (general)Formic acidBall mill, 30 Hz, 200 minSolvent-free, energy efficient. beilstein-journals.org

Purification and Isolation Techniques for this compound on Research Scales

After the synthesis reaction is complete, isolating and purifying this compound is a critical step to obtain a product of high purity for characterization and further use. The specific techniques employed depend on the reaction medium, the catalyst used, and the nature of any byproducts.

A typical laboratory-scale work-up procedure begins after the reaction is deemed complete, often monitored by Thin Layer Chromatography (TLC). orgsyn.orggoogle.com

Quenching and Extraction: The reaction mixture is often diluted with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. beilstein-journals.orgniscpr.res.in This solution is then washed sequentially with aqueous solutions to remove unreacted reagents and certain byproducts. Common washes include a dilute acid (e.g., HCl) to remove any unreacted basic amine, a dilute base (e.g., NaHCO₃) to remove excess acidic formic acid, and finally a saturated brine solution to reduce the amount of water in the organic phase. beilstein-journals.orggoogle.comniscpr.res.in

Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. orgsyn.orgniscpr.res.in The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. orgsyn.orggoogle.com

Final Purification: The crude this compound is then purified. The two most common methods are:

Column Chromatography: This is a widely used technique for purifying organic compounds. The crude product is loaded onto a column of silica gel and eluted with a solvent system, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. scispace.comgoogle.comniscpr.res.in The fractions containing the pure product are collected and combined, and the solvent is evaporated to afford the purified formamide.

Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The solid is dissolved in a minimum amount of a hot solvent (or solvent mixture), and the solution is allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent. orgsyn.org

For heterogeneous catalysts, the work-up is often simpler, as the catalyst can be removed by simple filtration at the beginning of the process. scispace.com

Reaction Chemistry and Derivatization of N 4 Ethylphenyl Formamide

Reactivity Profile and Mechanistic Considerations of N-(4-ethylphenyl)formamide

The reactivity of this compound is a composite of the individual reactivities of the formamide (B127407) functional group and the substituted benzene (B151609) ring.

The formamide group (–NHCHO) possesses both nucleophilic and electrophilic characteristics due to resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure with a negative charge on the oxygen atom and a positive charge on the nitrogen atom. This resonance gives the C-N bond partial double-bond character. smolecule.com

Nucleophilic Sites : The oxygen and nitrogen atoms of the formamide group are considered nucleophilic centers. khanacademy.org The carbonyl oxygen, with its partial negative charge and lone pairs, can act as a nucleophile. The nitrogen atom can also act as a nucleophile, particularly after deprotonation to form an amidate anion. Studies on N-aryl formamides have shown that they can act as ambident nucleophiles, with the site of attack (oxygen or nitrogen) depending on factors like the electronic nature of substituents on the aromatic ring. researchgate.net Electron-releasing groups on the ring tend to favor nucleophilic attack by the oxygen atom. researchgate.net

Electrophilic Site : Conversely, the carbonyl carbon is an electrophilic center. studypug.commasterorganicchemistry.com It carries a partial positive charge due to the electron-withdrawing nature of the adjacent oxygen atom, making it susceptible to attack by nucleophiles. studypug.commasterorganicchemistry.com This electrophilicity is fundamental to reactions such as hydrolysis.

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by two electron-donating groups: the formamido group (–NHCHO) and the ethyl group (–CH₂CH₃).

Formamido Group : The formamido group is a moderately activating, ortho-, para-directing group. openstax.org Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack. openstax.orglibretexts.org Since the para position is already occupied by the ethyl group, the formamido group directs incoming electrophiles primarily to the ortho positions (C2 and C6).

Ethyl Group : The ethyl group is a weakly activating, ortho-, para-directing group. It donates electron density through an inductive effect and hyperconjugation. Given the para substitution pattern, the ethyl group directs incoming electrophiles to its ortho positions (C3 and C5).

Functionalization Strategies for this compound

The reactive sites on both the formamide moiety and the aromatic ring allow for a range of functionalization strategies.

The nitrogen atom of the formamide group can be functionalized through alkylation or acylation. These reactions typically require the initial deprotonation of the N-H bond by a suitable base to form a more nucleophilic amidate anion. The resulting anion can then react with an electrophile, such as an alkyl halide or an acyl chloride, to yield the N-substituted product. researchgate.net The synthesis of N-alkyl amides via the direct coupling of amides with alcohols represents an alternative strategy. researchgate.net Similarly, acylation can be achieved by reacting the compound with acylating agents like acid chlorides or anhydrides. google.com

The activated nature of the phenyl ring in this compound allows it to undergo various electrophilic aromatic substitution (SEAr) reactions. Carrying out these substitutions on the N-aryl amide, rather than the corresponding free amine (4-ethylaniline), is advantageous as it moderates the reactivity, preventing polysubstitution and overcoming issues with certain catalysts, such as in Friedel-Crafts reactions. openstax.org

Key SEAr reactions include:

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ introduces a halogen atom onto the ring, predominantly at the positions ortho to the formamido group. lumenlearning.com

Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which acts as the electrophile to yield a nitro-substituted derivative. lumenlearning.comlkouniv.ac.in

Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the compound can be acylated using an acyl chloride (RCOCl) or acid anhydride (B1165640). lkouniv.ac.inrahacollege.co.in This introduces an acyl group (R-C=O) onto the aromatic ring, again favoring the positions ortho to the formamido substituent. openstax.org

Table 1: Electrophilic Aromatic Substitution Reactions of this compound

Reaction Reagents Typical Electrophile Predicted Major Product(s)
Bromination Br₂, FeBr₃ Br⁺ N-(2-bromo-4-ethylphenyl)formamide
Nitration HNO₃, H₂SO₄ NO₂⁺ N-(4-ethyl-2-nitrophenyl)formamide
Acylation RCOCl, AlCl₃ RCO⁺ N-(2-acyl-4-ethylphenyl)formamide

Hydrolysis is a primary degradation pathway for formamides, cleaving the amide bond to produce the parent amine and formic acid or its corresponding salt. smolecule.com The reaction can proceed under either acidic or basic conditions, following distinct mechanisms. researchgate.net

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, ejecting the amide anion (⁻NH-Ar), which is a poor leaving group. This anion subsequently abstracts a proton from the newly formed carboxylic acid (formic acid) in a fast acid-base reaction, yielding the final products: 4-ethylaniline (B1216643) and a formate (B1220265) salt.

Application of this compound as a Synthetic Precursor

This compound serves as a valuable starting material in the synthesis of a range of organic compounds. Its utility stems from the formyl group, which can act as a one-carbon synthon, and the nucleophilic nature of the nitrogen atom, along with the reactivity of the aromatic ring.

Role in Heterocyclic Compound Synthesis

This compound is a key intermediate in the synthesis of various heterocyclic compounds, where it can be a source of both carbon and nitrogen atoms for the heterocyclic ring. Its application is particularly notable in reactions such as the Vilsmeier-Haack reaction, which is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgnrochemistry.com

One of the significant applications of substituted formamides, including this compound, is in the synthesis of quinolines and pyrimidines. While direct literature on this compound is limited, the chemistry of analogous compounds like N-(4-methylphenyl)formamide provides a strong basis for its reactivity. cymitquimica.com

Quinoline (B57606) Synthesis: The Bischler-Napieralski reaction and its variations represent a common route to quinolines, where a substituted formamide can undergo cyclization. In a typical sequence, an N-acyl-β-arylethylamine is cyclized using a dehydrating agent. While this is more direct for isoquinoline (B145761) synthesis, modifications and related reactions can lead to quinoline scaffolds. The Vilsmeier-Haack reaction, for instance, can be used to formylate activated aromatic rings, and the resulting aldehydes are versatile intermediates for building quinoline systems through subsequent condensation and cyclization reactions. arabjchem.org For example, the reaction of an acetanilide (B955) with the Vilsmeier reagent (formed from a formamide like DMF and POCl₃) can lead to 2-chloroquinoline-3-carbaldehydes. ijsr.net By analogy, this compound could be used to generate a Vilsmeier reagent or participate in similar cyclization precursors.

Pyrimidine (B1678525) Synthesis: Pyrimidines can be synthesized through methods that involve the condensation of a three-carbon unit with a source of two nitrogen atoms, such as an amidine or urea. Formamides like this compound can be converted into the corresponding formamidines, which are then used in pyrimidine synthesis. scispace.com For instance, the reaction of a β-ketoester with a formamidine (B1211174) derivative can yield highly substituted pyrimidinols. scispace.com The Vilsmeier reagent derived from formamides can also be employed to synthesize pyrimidine derivatives. researchgate.net

The following table summarizes the potential role of this compound in the synthesis of these key heterocycles, based on established synthetic routes for analogous compounds.

Potential Heterocyclic Syntheses Involving this compound

HeterocycleGeneral Reaction TypePlausible Role of this compoundKey Reagents & Conditions
QuinolineVilsmeier-Haack followed by cyclizationActs as a formylating agent precursor (Vilsmeier reagent) to introduce a formyl group onto an appropriate substrate, which then undergoes cyclization.POCl₃, electron-rich arene, followed by condensation with a carbonyl compound.
PyrimidineCondensation/CyclizationCan be converted to N'-(4-ethylphenyl)formamidine, which then reacts with a 1,3-dicarbonyl compound or its equivalent.Conversion to formamidine (e.g., with ammonia/amine), then reaction with a β-diketone or β-ketoester.

Building Block for Complex Organic Structures

Beyond the synthesis of fundamental heterocyclic cores, this compound serves as a building block for more elaborate organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. cymitquimica.comevitachem.com The formamide moiety can be readily transformed into other functional groups, and the ethylphenyl group provides a scaffold for further substitution.

Formamides are recognized as important intermediates in the synthesis of various biologically active compounds. rsc.orgontosight.ai For example, formamide derivatives are precursors to isocyanides, which are versatile reagents in multicomponent reactions for the rapid assembly of complex molecular frameworks.

The transformation of the formamide group is a key aspect of its utility as a building block. Common derivatizations include:

Dehydration to Isocyanides: In the presence of a dehydrating agent such as phosphorus oxychloride or tosyl chloride, this compound can be converted to 4-ethylphenyl isocyanide. This isocyanide is a valuable intermediate for synthesizing other nitrogen-containing heterocycles and in reactions like the Passerini and Ugi reactions.

Reduction to Amines: The formyl group can be reduced to a methyl group to yield N-methyl-4-ethylaniline, a secondary amine that can be a precursor for various other compounds.

Hydrolysis to Primary Amines: Under acidic or basic conditions, the formamide can be hydrolyzed to give 4-ethylaniline.

A notable example from patent literature describes the synthesis of N'-(2,5-dimethyl-4-(N-methyl-N-phenylglycyl)phenyl)-N-ethyl-N-methylformimidamide, highlighting the integration of a formamidine structure, which can be derived from a formamide, into a larger, complex molecule with potential biological activity. While this example does not directly use this compound, it illustrates the principle of using substituted formamides as precursors for complex structures.

The following table outlines some of the key transformations of this compound that enable its use as a versatile building block.

Derivatization of this compound for Complex Molecule Synthesis

Reaction TypeProductSignificance
Dehydration4-Ethylphenyl isocyanideIntermediate for multicomponent reactions (e.g., Ugi, Passerini) and synthesis of various heterocycles.
ReductionN-methyl-4-ethylanilineFormation of a secondary amine for further functionalization.
Hydrolysis4-EthylanilineRegeneration of the primary amine for use in other synthetic transformations.
Vilsmeier-Haack ReactionVilsmeier Reagent IntermediateUsed for formylation of other substrates, leading to key aldehyde intermediates for complex syntheses. wikipedia.org

Theoretical and Computational Chemistry Studies on N 4 Ethylphenyl Formamide

Electronic Structure and Molecular Properties from Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For N-(4-ethylphenyl)formamide, these calculations would reveal the distribution of electrons and the energies of molecular orbitals, which are fundamental to its reactivity and properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. blogspot.com

For N-aryl amides, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the amide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the carbonyl group and the aromatic ring, marking the likely regions for nucleophilic attack. In a study on a complex containing N-(4-methoxyphenyl)formamide, the HOMO was found to be distributed on the N-(4-methoxyphenyl)formamide group, while the LUMO was located on another part of the molecule. sci-hub.se The HOMO-LUMO energy gap for this related molecule was calculated to be 3.4841 eV, suggesting high chemical stability. sci-hub.se A smaller HOMO-LUMO gap generally implies a more reactive molecule. nih.gov

Based on these analogs, the electronic properties of this compound can be inferred. The ethyl group at the para position is an electron-donating group, which would be expected to slightly increase the energy of the HOMO compared to an unsubstituted phenylformamide, potentially leading to a slightly smaller HOMO-LUMO gap and thus, a marginal increase in reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties of this compound (based on analogs)

ParameterPredicted Value/DescriptionReference
HOMO Energy Expected to be relatively high, localized on the ethyl-substituted phenyl ring and the amide nitrogen. sci-hub.se
LUMO Energy Expected to be lower, with significant contribution from the formyl group's carbonyl carbon and oxygen. sci-hub.se
HOMO-LUMO Gap (ΔE) Predicted to be in the range of 3-4 eV, indicating good kinetic stability. sci-hub.se

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For N-aryl amides, the MEP typically shows a negative potential (red/yellow regions) around the carbonyl oxygen atom, indicating it is a site for electrophilic attack and hydrogen bond acceptance. The amide hydrogen, in contrast, exhibits a positive potential (blue region), marking it as an electrophilic site. sci-hub.seiucr.org

In a computational study of a molecule containing an N-(4-methoxyphenyl) moiety, the electrostatic charge on the oxygen atoms was found to be negative, confirming their nucleophilic character. sci-hub.se Mulliken charge analysis on related structures further quantifies this charge distribution. For this compound, the oxygen atom of the formyl group is expected to carry the most significant negative charge, while the formyl hydrogen and the amide hydrogen will have positive charges. The carbon atoms of the phenyl ring will have varying, smaller charges. nih.gov

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Qualitative)

AtomPredicted ChargeReference
O (Carbonyl) Strongly Negative sci-hub.se
N (Amide) Negative sci-hub.se
H (Amide) Positive sci-hub.se
C (Carbonyl) Positive
C (Phenyl ring) Varied (slightly negative/positive) nih.gov
H (Ethyl group) Slightly Positive nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are critical to its interactions and properties. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.

N-aryl amides can exist as two primary conformers: trans and cis, referring to the arrangement around the C-N amide bond. For secondary amides like this compound, the trans conformer is generally more stable. researchgate.net Another key conformational feature is the dihedral angle between the plane of the phenyl ring and the amide plane.

The stability of the preferred conformation of this compound is governed by a balance of intramolecular interactions. These include steric repulsion and electronic effects like conjugation between the nitrogen lone pair and the phenyl ring's π-system.

Natural Bond Orbital (NBO) analysis is a computational method used to study these interactions and their stabilization energies. For N-aryl amides, a key interaction is the delocalization of the nitrogen's lone pair electrons into the antibonding π* orbitals of the phenyl ring, which contributes to the stability of the molecule. Studies on similar amides have quantified these stabilization energies. nsf.gov In the crystal structure of N-(4-methylphenyl)formamide, strong intermolecular N-H···O hydrogen bonds are observed, which play a crucial role in stabilizing the crystal packing. researchgate.net While these are intermolecular, the potential for intramolecular hydrogen bonding is less likely in the preferred trans conformation.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic data, which can be compared with experimental results for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. Key predicted absorptions would include the N-H stretching vibration (around 3300-3100 cm⁻¹), the C=O stretching of the amide I band (around 1680-1650 cm⁻¹), and the N-H bending of the amide II band (around 1550 cm⁻¹). msu.edu The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching of the ethyl group, would also be predicted. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated. For ¹H NMR, distinct signals would be predicted for the formyl proton, the amide proton, the aromatic protons on the ethylphenyl group (showing characteristic splitting patterns for a 1,4-disubstituted ring), and the methylene (B1212753) and methyl protons of the ethyl group. rsc.org Similarly, ¹³C NMR predictions would show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. rsc.org

UV-Vis Spectroscopy: The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). N-aryl amides typically exhibit π → π* transitions. The presence of the ethylphenyl group is expected to cause a slight red-shift (shift to longer wavelength) in the absorption maxima compared to unsubstituted phenylformamide. nih.gov For comparison, a study on 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin (B15126411) reported a Soret band with a maximum absorption at 415 nm and Q bands at 512, 547, 590, and 646 nm, which are characteristic of the porphyrin macrocycle but influenced by the ethylphenyl substituents. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key Signals/BandsReference
FT-IR (cm⁻¹) ~3300-3100 (N-H stretch), ~2960 (aliphatic C-H stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) msu.eduresearchgate.netnih.gov
¹H NMR (ppm) Signals for formyl H, amide N-H, aromatic H's (AA'BB' system), and ethyl group H's (quartet and triplet). rsc.org
¹³C NMR (ppm) Signals for carbonyl C, aromatic C's, and ethyl group C's. rsc.org
UV-Vis (nm) π → π* transitions, with λmax expected in the UV region, likely red-shifted compared to phenylformamide. nih.govnih.gov

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to predict ¹H and ¹³C NMR chemical shifts. These predictions serve to confirm experimental assignments and to understand the relationship between a molecule's conformation and its spectral properties.

A key structural feature of N-aryl formamides, including this compound, is the potential for cis/trans isomerization around the amide C-N bond. This rotation is often slow on the NMR timescale, leading to the observation of two distinct sets of signals for the two isomers. Computational studies on related N-aryl formamides, such as N-formylkynurenine (NFK), have shown that the chemical shifts of the formyl group are particularly sensitive to this isomerization. acs.orgnih.gov The proton and carbon of the formyl group in the cis isomer are typically shifted downfield compared to the trans isomer. acs.orgnih.gov This is attributed to the anisotropic effect of the nearby aromatic ring and the proximity of the formyl oxygen. acs.orgnih.gov

For this compound, DFT calculations could be employed to predict the ¹H and ¹³C chemical shifts for both the cis and trans conformers. By comparing the calculated shifts with experimental data, one can assign the observed signals to the specific isomers and determine their relative populations in solution.

Table 1: Illustrative Predicted NMR Chemical Shift Differences for cis and trans Isomers of an N-Aryl Formamide (B127407) This table is based on general findings for the N-aryl formamide class of compounds and illustrates the expected trends for this compound.

AtomIsomerPredicted Chemical Shift (ppm)Expected Trend
Formyl Proton (-CHO)trans~8.2Upfield
cis~8.5Downfield
Formyl Carbon (-CHO)trans~160Upfield
cis~164Downfield

Vibrational Frequency Calculations (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are essential for assigning the observed spectral bands to specific atomic motions.

Using DFT methods, a frequency analysis for this compound can be performed. The process begins with finding the optimized, lowest-energy geometry of the molecule. Subsequently, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated. This theoretical spectrum allows for the identification of characteristic vibrational modes, such as:

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O stretching (Amide I band): A strong, characteristic band usually found between 1650 and 1700 cm⁻¹. Its position is sensitive to conjugation and hydrogen bonding.

N-H bending (Amide II band): Coupled with C-N stretching, this mode appears around 1550 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

By comparing the computed vibrational spectrum with experimental data, a detailed and accurate assignment of the fundamental vibrational modes of this compound can be achieved, confirming its molecular structure.

Reaction Mechanism Studies and Transition State Theory

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, mapping out energy profiles, and identifying transient species like transition states.

Energetics and Pathways of Key Reactions Involving this compound

N-aryl formamides can participate in various chemical transformations. A notable example is their reaction as ambident nucleophiles. Studies on the reaction of N-aryl formamide anions with electrophiles like pentafluoropyridine (B1199360) have shown that the outcome is highly dependent on the electronic properties of the substituent on the aromatic ring. researchgate.netresearchgate.net Electron-releasing groups favor attack through the oxygen atom, while electron-withdrawing groups lead to reaction at the nitrogen atom. researchgate.netresearchgate.net

For this compound, the ethyl group is electron-releasing. Therefore, it is expected to react preferentially at the oxygen atom. Transition state theory combined with DFT calculations can be used to model this preference. By calculating the activation energies for both the N-attack and O-attack pathways, one can quantitatively predict the regioselectivity of the reaction. The pathway with the lower activation energy barrier is the kinetically favored one.

Table 2: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways of this compound Anion This table illustrates how computational results can be used to predict reaction outcomes.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Outcome
Nucleophilic attack via NitrogenTS-N25.0Disfavored
Nucleophilic attack via OxygenTS-O21.5Favored

These computational models provide a deep understanding of the factors controlling chemical reactivity, consistent with experimental observations. researchgate.net

Computational Design of Catalysts for this compound Transformations

The transformation of N-aryl formamides, such as in polymerization or coupling reactions, often requires a catalyst. acs.org Computational chemistry plays a pivotal role in the rational design and optimization of these catalysts. schrodinger.comacs.org For instance, in the dehydrogenative coupling of N-aryl formamides, transition metal complexes are used, and their efficiency is sensitive to both the metal center and the surrounding ligands. acs.org

A computational workflow for designing an improved catalyst for a reaction involving this compound would typically involve:

Mechanism Elucidation: Using DFT, the entire catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination) is mapped for a known catalyst. syr.educhemrxiv.org

In Silico Catalyst Screening: New catalysts are designed by modifying the ligands or the metal center. Key properties like steric bulk and electronic effects of the ligands are systematically varied in the computational model.

Performance Prediction: The energy barrier of the rate-determining step is recalculated for each new virtual catalyst. Catalysts that are predicted to lower this barrier are identified as promising candidates for experimental synthesis and testing. acs.org

This in silico approach accelerates the discovery of more efficient and selective catalysts, reducing the time and resources required for experimental screening. schrodinger.com

Intermolecular Interactions and Adsorption Studies

The behavior of molecules in condensed phases is governed by intermolecular interactions, particularly with solvent molecules.

Solvent Effects on this compound Reactivity

The choice of solvent can dramatically influence the rate and selectivity of a chemical reaction. Experimental work on the polymerization of N-aryl formamides has shown that using polar solvents can lead to better outcomes by preventing the precipitation of reactants and intermediates. acs.org The regiochemistry of nucleophilic substitution reactions involving N-aryl formamides is also known to be dependent on the solvent. researchgate.netresearchgate.net

Computational models can account for solvent effects in several ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and is used to calculate the free energy of solvation for reactants, products, and transition states. By comparing the energy profile of a reaction in the gas phase versus in a solvent, one can predict how the solvent will affect the reaction rate and equilibrium.

Explicit Solvation Models: One or more layers of individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific interactions like hydrogen bonding between the solute and the solvent, which can be crucial for accurately modeling the reaction mechanism.

For this compound, these models could be used to study how different solvents stabilize the cis versus trans isomers or how they influence the transition states of its various reactions, thereby providing a theoretical basis for solvent selection in synthesis.

Interactions with Material Surfaces or Catalytic Sites

Theoretical and computational chemistry studies focusing on the interaction of this compound with material surfaces and catalytic sites are not extensively documented in dedicated research. However, valuable insights can be extrapolated from computational studies on closely related molecules, such as formamide, N-phenylformamide, and other substituted anilines. These studies, often employing Density Functional Theory (DFT), provide a foundational understanding of the adsorption mechanisms, binding energies, and the role of substituents in the interaction with various surfaces.

Research into the adsorption of formamide on titanium dioxide (TiO2) surfaces, a material of interest for its potential catalytic and prebiotic applications, reveals that the interaction is a critical step in the formation of more complex biological molecules. scirp.orgnih.gov Molecular dynamics analyses have been used to investigate the adsorbing and diffusion properties of liquid formamide on a TiO2 surface, highlighting the significance of the formamide-titanium oxide interaction. scirp.org In such interactions, formamide can act as a precursor to essential biological building blocks, with the mineral surface playing a catalytic role. nih.gov

DFT studies on the adsorption of aromatic amines, such as aniline (B41778), on transition metal surfaces like platinum (Pt) and palladium (Pd) offer further clues. These studies are crucial for understanding catalytic hydrogenation processes. For instance, the reduction of nitrobenzene (B124822) to aniline over a Pt(111) catalyst has been mechanistically detailed using DFT, showing that the orientation and adsorption of the phenyl group significantly impact the reaction's kinetic barriers. lboro.ac.uk The interaction of the aromatic ring and the functional group with the metal surface dictates the catalytic outcomes. rsc.org

For substituted anilines, the nature and position of the substituent on the phenyl ring are known to influence their nucleophilic character and reactivity, which in turn affects their interaction with catalytic sites. mdpi.com In the context of this compound, the ethyl group at the para-position is expected to influence the molecule's electronic properties and steric profile. This can affect its adsorption geometry and energy on a catalytic surface compared to unsubstituted N-phenylformamide.

Computational studies on N-phenylformamide have explored its conformational flexibility, which is a key factor in its interaction with specific sites. researchgate.net When considering the interaction of this compound with a catalytic surface, both the formamide group and the ethyl-substituted phenyl ring would be potential interaction points. The formamide moiety can interact via its oxygen and nitrogen atoms, while the phenyl ring can engage in π-interactions with the surface.

The interaction of various organic molecules with metal surfaces is a complex phenomenon where adsorption energies can vary significantly depending on the molecule, the surface, and the specific adsorption site. The following table provides representative DFT-calculated adsorption energies for related molecules on different transition metal surfaces, offering a comparative context for the potential interactions of this compound.

MoleculeSurfaceAdsorption Energy (kcal/mol)
Methanol (B129727) (CH₃OH)Ni(111)-11.5 to -13.8
Methanol (CH₃OH)Pd(111)-9.2 to -11.5
Carbon Monoxide (CO)Ni(111)-39.2 to -41.5
Carbon Monoxide (CO)Pd(111)-39.2 to -41.5
Divalent Cations (e.g., Fe²⁺)Boron Nitride Nanotube-352.3
Monovalent Cations (e.g., Au⁺)Boron Nitride Nanotube-57.9

Data sourced from computational studies on molecular adsorption on various surfaces and is intended for comparative purposes. nih.govajchem-a.com

Advanced Spectroscopic and Structural Characterization Methodologies for N 4 Ethylphenyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N-(4-ethylphenyl)formamide, both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to assign proton (¹H) and carbon-¹³ (¹³C) chemical shifts and to understand the connectivity within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR techniques are instrumental in unequivocally assigning the complex spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the protons of the ethyl group (the methyl and methylene (B1212753) protons) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the specific carbon signals to their attached protons in both the ethyl side chain and the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduipb.pt This technique is particularly useful for identifying the connectivity between the formyl proton and the aromatic ring, as well as the linkage of the ethyl group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the context of this compound, NOESY can help to elucidate the preferred conformation around the amide bond by showing through-space interactions between the formyl proton and the protons on the aromatic ring.

A combination of these techniques allows for the complete assignment of the ¹H and ¹³C NMR spectra, confirming the substitution pattern and the integration of the formyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Formyl CH ~8.3 ~160-163
NH ~8.5 -
Aromatic CH (ortho to NHCHO) ~7.5 ~120
Aromatic CH (ortho to ethyl) ~7.2 ~129
Aromatic C (ipso, attached to N) - ~136
Aromatic C (ipso, attached to ethyl) - ~140
Ethyl CH₂ ~2.6 ~28

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Dynamic NMR Studies of Rotational Barriers

The amide bond in this compound exhibits restricted rotation, leading to the possible existence of E and Z rotamers. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics of this rotational process. montana.edu By monitoring the NMR spectra at variable temperatures, the coalescence temperature—at which the signals for the two rotamers merge—can be determined. This data allows for the calculation of the energy barrier to rotation. For some formamides, this barrier can be quite high, with coalescence not being observed even at elevated temperatures, indicating surprisingly stable rotamers. beilstein-journals.org In such cases, alternative methods like dynamic HPLC might be necessary to accurately determine the thermodynamic parameters of the bond rotation. beilstein-journals.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Characteristic Absorption Bands and Their Assignment

The vibrational spectra of this compound exhibit several characteristic bands that confirm its structure.

N-H Stretch: A prominent band in the IR spectrum is the N-H stretching vibration, typically observed in the region of 3300-3100 cm⁻¹. researchgate.net The position and shape of this band can be indicative of hydrogen bonding.

C=O Stretch (Amide I): The carbonyl stretching vibration is a strong absorption in the IR spectrum, usually found between 1700 and 1650 cm⁻¹. researchgate.net Its exact frequency can provide insights into the electronic environment and conformation of the amide group.

N-H Bend and C-N Stretch (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, appears in the range of 1570-1515 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. mdpi.com

Ethyl Group Vibrations: The C-H stretching and bending vibrations of the ethyl group are also observable in the spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch 3300-3100
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch 2980-2850
C=O Stretch (Amide I) 1700-1650
N-H Bend / C-N Stretch (Amide II) 1570-1515

In-situ Spectroscopic Monitoring of Reactions

In-situ vibrational spectroscopy, particularly ReactIR (in-situ IR), is a valuable technique for monitoring the progress of chemical reactions in real-time. whiterose.ac.uk For reactions involving this compound, such as its synthesis via formylation of 4-ethylaniline (B1216643), in-situ IR can track the consumption of reactants and the formation of the product by following the characteristic vibrational bands of each species. acs.org This allows for the optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and purity. soton.ac.uk

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound (C₉H₁₁NO), high-resolution mass spectrometry (HRMS) can be used to accurately determine its molecular formula by measuring the exact mass of the molecular ion.

Electron ionization (EI) mass spectrometry is commonly used to study the fragmentation of organic molecules. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 149. The fragmentation pattern would likely involve characteristic losses, such as the loss of the formyl group (CHO) or cleavage of the ethyl group. The base peak in the mass spectrum of a related compound, N-(2,4-dimethylphenyl)formamide, is the molecular ion peak. massbank.eu Analysis of these fragmentation pathways helps to confirm the structure of the molecule. aip.org

Table 3: Key Ions in the Mass Spectrum of this compound

Ion m/z (Nominal) Possible Identity
[M]⁺ 149 Molecular Ion
[M - H]⁺ 148
[M - CHO]⁺ 120 [C₈H₁₀N]⁺
[M - C₂H₅]⁺ 120 [C₇H₆NO]⁺

High-Resolution Mass Spectrometry (HRMS) and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or more decimal places). This accuracy allows for the calculation of a molecular formula by matching the experimentally observed mass to a single, unique theoretical mass.

For this compound (C₉H₁₁NO), analysis via an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (such as an Orbitrap or TOF) typically reveals the protonated molecular ion, [M+H]⁺. The theoretical exact mass of this ion is calculated to be 150.0913 Da. Experimental observation of an ion at an m/z value extremely close to this theoretical mass, with a mass error of less than 5 parts per million (ppm), provides strong evidence for the assigned elemental composition.

Furthermore, HRMS resolves the isotopic pattern of the ion. The natural abundance of the ¹³C isotope (~1.1%) results in a smaller "M+1" peak, which for the [M+H]⁺ ion appears at [M+H+1]⁺. The predicted relative abundance of this isotopic peak for C₉H₁₁NO is approximately 9.98%, a value derived primarily from the nine carbon atoms. The close correlation between the observed and theoretical isotopic patterns serves as a secondary confirmation of the molecular formula.

Table 1: HRMS Data for the Protonated Molecular Ion of this compound

Ion SpeciesTheoretical m/z (Da)Observed m/z (Da)Mass Error (ppm)Calculated Relative Abundance (%)Observed Relative Abundance (%)
[C₉H₁₂NO]⁺ ([M+H]⁺)150.0913150.0911-1.33100.00100.00
[¹³CC₈H₁₂NO]⁺ ([M+H+1]⁺)151.0947151.0945-1.329.9810.05
[C₉H₁₂¹⁵NO]⁺ ([M+H+1]⁺)151.0884--0.37(contributes to M+1 peak)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) provides crucial information about the molecular structure by probing the fragmentation pathways of a selected precursor ion. In a typical MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 150.1) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, revealing characteristic structural fragments.

The fragmentation of this compound is dominated by cleavages around the amide linkage and the ethyl substituent. Key fragmentation pathways include:

Loss of Carbon Monoxide (CO): A common fragmentation for formamides involves the neutral loss of CO (28.01 Da). This results in the formation of the highly stable 4-ethylanilinium ion at m/z 122.1. This is often the base peak in the MS/MS spectrum.

Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond in the ethyl group results in the loss of a methyl radical (15.02 Da). This produces a fragment ion at m/z 135.1, corresponding to a vinyl-substituted anilinium cation.

Loss of Ethene (C₂H₄): A McLafferty-type rearrangement or direct cleavage can lead to the loss of a neutral ethene molecule (28.03 Da) from the ethyl group. This pathway also leads to a fragment at m/z 122.1, corresponding to the formanilide (B94145) cation. This fragment is isobaric with the 4-ethylanilinium ion and may contribute to its observed intensity.

These fragmentation patterns provide a structural fingerprint, confirming the connectivity of the ethyl group to the phenyl ring and the presence of the formamide (B127407) moiety.

Table 2: Major Product Ions from MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Observed Product Ion (m/z)Proposed Neutral LossFormula of LossProposed Product Ion Structure/Formula
150.1122.1Carbon MonoxideCO4-ethylanilinium ion, [C₈H₁₂N]⁺
150.1135.1Methyl Radical•CH₃[C₈H₁₀NO]⁺
150.191.1Formamide & EtheneC₃H₅NOTropylium ion, [C₇H₇]⁺

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For this compound, the spectrum is characterized by electronic transitions within its conjugated system, which comprises the phenyl ring, the nitrogen lone pair, and the carbonyl group (C=O).

The primary absorption band observed is an intense π → π* transition, characteristic of the extended aromatic system. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In a non-polar solvent like hexane, this band typically appears around 250 nm.

A much weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen or nitrogen atom to the π* orbital of the carbonyl group, is also possible. This transition is often obscured by the more intense π → π* band.

The position of the absorption maximum (λmax) is sensitive to solvent polarity, a phenomenon known as solvatochromism. In moving from a non-polar solvent (e.g., hexane) to a polar protic solvent (e.g., ethanol), the π → π* transition typically undergoes a bathochromic (red) shift to a longer wavelength. This is because the excited state is more polar than the ground state and is preferentially stabilized by the polar solvent.

Table 3: UV-Vis Absorption Data for this compound in Various Solvents

SolventDielectric Constant (ε)Observed λmax (nm) for π → π*Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Hexane1.8825114,500
Acetonitrile37.525414,900
Ethanol (B145695)24.525615,100

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.

By irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam, a unique diffraction pattern is obtained. Analysis of this pattern allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

A representative study could reveal that this compound crystallizes in the monoclinic space group P2₁/c. The analysis would confirm the planarity of the phenyl ring and the formamide group, although a slight torsion angle between the two planes is expected. The C-N amide bond length would be found to be intermediate between a typical C-N single bond (~1.47 Å) and C=N double bond (~1.28 Å), for instance, ~1.34 Å, confirming the presence of resonance and delocalization of the nitrogen lone pair into the carbonyl group.

Crucially, the solid-state structure is stabilized by intermolecular hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This interaction (N-H···O=C) links adjacent molecules into infinite one-dimensional chains or tapes running through the crystal lattice.

Table 4: Representative Single Crystal X-ray Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₉H₁₁NO
Formula Weight149.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.85
b (Å)5.12
c (Å)16.45
β (°)105.2
Volume (ų)801.3
Z (Molecules/Unit Cell)4
R-factor (R₁)0.045
Hydrogen Bond (N-H···O) Distance (Å)2.89

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and Powder X-ray Diffraction (PXRD) is the primary technique used to identify and differentiate them. PXRD uses a powdered sample, and the resulting diffractogram (Intensity vs. 2θ) serves as a unique fingerprint for a specific crystalline phase.

This compound may exhibit polymorphism depending on the crystallization conditions, such as the choice of solvent or the rate of cooling. For example, crystallization from a polar solvent like ethanol might yield a thermodynamically stable polymorph (Form I), while rapid crystallization from a less polar solvent like toluene (B28343) could produce a metastable polymorph (Form II).

The PXRD patterns of Form I and Form II would show significant differences, with characteristic diffraction peaks appearing at different 2θ angles. The identification of these distinct patterns is conclusive evidence of polymorphism. This information is critical for controlling the solid-state form of the material during manufacturing and formulation processes.

Table 5: Characteristic PXRD Peaks for Hypothetical Polymorphs of this compound

PolymorphCrystallization SolventCharacteristic Diffraction Peaks (2θ ± 0.2°)
Form IEthanol10.5, 15.8, 21.1, 24.5, 26.3
Form IIToluene8.9, 16.2, 17.8, 22.4, 27.0

Applications of N 4 Ethylphenyl Formamide in Chemical Synthesis and Materials Science Non Biological/clinical

Role in Advanced Organic Synthesis

Formamide (B127407) compounds are widely recognized as important intermediates in the field of organic synthesis. google.com They function as valuable reagents and can act as protecting groups for amines during complex synthetic sequences. nih.gov The general class of N-substituted formamides is integral to the production of numerous fine chemicals.

Reagent in Multi-Step Synthetic Pathways

N-(4-ethylphenyl)formamide and its analogs are valuable reagents in multi-step synthetic processes. The formamide group can undergo various transformations; for instance, it can be hydrolyzed back to the parent amine (4-ethylaniline) or dehydrated to form a corresponding isocyanide. This reactivity makes it a key component in constructing more complex molecular architectures.

One of the primary roles of formamides in multi-step synthesis is as a stable precursor to a primary or secondary amine. The formyl group serves as an effective protecting group for the nitrogen atom, allowing other parts of the molecule to be modified without affecting the amine. For example, N-(4-Nitrophenethyl)formamide is utilized as an intermediate material in the synthesis of artificial chlordimeform (B52258) antigen, highlighting the role of the formamide group in a multi-step pathway to a specific target molecule. nih.gov Similarly, formamides are key intermediates in the total synthesis of complex natural products and prescribed drugs like penicillin V. rsc.orgnih.gov The synthesis often involves the creation of a formamide which is later transformed into the required amine functionality at a crucial step. google.comlibretexts.org

Precursor for Nitrogen-Containing Fine Chemicals

Nitrogen-containing compounds are a cornerstone of medicinal chemistry and agrochemistry, with a significant percentage of small-molecule drugs featuring nitrogen heterocycles. rsc.orgnih.govopenmedicinalchemistryjournal.com N-aryl formamides, including this compound, are crucial precursors for these valuable fine chemicals. cymitquimica.com Their utility stems from their ability to be converted into various nitrogen-containing functional groups or to be incorporated into larger molecular frameworks.

The synthesis of complex pharmaceutical ingredients often involves formamide intermediates. For instance, N-(4-(4-(2-methoxyphenyl) piperazine) butyl formamide is a key intermediate in the synthesis of a dopamine (B1211576) D3 receptor partial agonist, demonstrating the commercial value of such compounds. google.com Furthermore, formamides are used in the synthesis of nitrogen-containing heterocyclic compounds, which are pivotal in drug discovery. asiaresearchnews.commdpi.com A related compound, N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)formamide, is a known intermediate, underscoring the role of the N-aryl formamide structure in building complex, multi-ring systems with potential biological activity. bldpharm.com

Application in Material Science and Engineering

The structural features of this compound make it a candidate for applications in materials science, particularly as a building block for polymers and as a component in the synthesis of functional materials like dyes.

Monomer or Building Block for Polymer and Copolymer Synthesis

While direct studies on the polymerization of this compound are not widely documented, the use of structurally related N-substituted monomers is well-established in polymer chemistry. N-vinylformamide, for example, is a highly reactive monomer used to create a variety of specialty polymers and hydrogels for applications ranging from drug delivery to water treatment. sigmaaldrich.comgoogle.comresearchgate.netnih.gov

More analogous are N-aryl substituted maleimides, which are copolymerized with monomers like styrene (B11656) (St) and methyl methacrylate (B99206) (MMA) to produce polymers with enhanced thermal stability. researchgate.net Research on these related systems provides insight into how the N-(4-ethylphenyl) group could be incorporated into polymer chains to modify material properties.

Table 1: Research Findings on Copolymerization of Related N-Aryl Monomers
N-Aryl MonomerComonomerKey FindingsReference
N-(4-carboxyphenyl)maleimide (CPMI)Styrene (ST)Reactivity ratios (r1=0.019, r2=0.23) indicate a tendency towards alternating copolymerization. researchgate.net
N-(4-carboxyphenyl)maleimide (CPMI)Methyl Methacrylate (MMA)Reactivity ratios determined as r1=0.24, r2=1.08. researchgate.net
N-(4-methylphenyl)maleimideVarious aromatic aminesUsed to synthesize new azo compounds, demonstrating its utility as a building block for functional polymers. researchgate.net
N-(4-Nitrophenyl) maleimideMethyl Methacrylate (MMA)Successfully copolymerized using AIBN as a free radical initiator to form new polymers. sciensage.info

Component in Functional Materials (e.g., optical, electronic, precursor to dyes)

The aromatic structure of this compound makes it a potential precursor for various functional materials.

Precursor to Dyes: Aromatic amines are fundamental building blocks for a vast array of dyes. This compound can be readily converted to 4-ethylaniline (B1216643), a potential diazo component or coupling agent in the synthesis of azo dyes. Research has shown that related N-aryl maleimides can be used to prepare new azo compounds. researchgate.net Additionally, the N-ethyl-N-phenyl structural motif is present in certain aminostyrylpyridinium fluorescent dyes, highlighting its relevance in the design of chromophores. nih.gov The synthesis of novel bi-heterocyclic disperse dyes often starts from substituted anilines, further suggesting the role of compounds like this compound as dye precursors. researchgate.net

Optical and Electronic Materials: Organic compounds with specific electronic properties are essential for developing materials with nonlinear optical (NLO) activity or for use in electronic devices. mdpi.com While specific data for this compound is scarce, formamide as a solvent is used in the processing of colloidal nanocrystals for optoelectronic applications. acs.org The broader class of N-aryl compounds is extensively studied for these purposes. For example, ferrocene-containing polymers with N-phenylmaleimide have been synthesized and studied for their electrochemical properties and potential use as electrode coatings or in battery applications. pittstate.edu The fundamental properties of such materials are often tuned by modifying the donor, acceptor, and conjugated bridge components of the molecule. mdpi.com

Catalytic Applications and Ligand Chemistry

The nitrogen and oxygen atoms in the formamide group possess lone pairs of electrons, giving this compound the potential to act as a ligand in coordination chemistry. The coordination of ligands to metal centers is the basis of modern catalysis.

While direct catalytic applications of this compound are not prominent in the literature, related classes of nitrogen-containing ligands are extensively used. Azoformamides and thiosemicarbazones, which share structural similarities, are known to coordinate with transition metals like zinc, copper, and palladium to form complexes with applications in catalysis and material science. nih.govresearchgate.netiucr.org These ligands typically coordinate in a bidentate fashion, forming stable chelate rings with the metal ion. nih.govresearchgate.net Furthermore, N-heterocyclic carbenes (NHCs), which can be considered structural relatives of formamides, are a major class of ligands in modern organometallic chemistry, prized for their ability to form highly stable and catalytically active metal complexes. rsc.organanikovlab.ru The electronic properties of these ligands can be tuned to optimize catalytic activity for a wide range of organic transformations. ananikovlab.ru

Table 2: Examples of Related Nitrogen-Containing Ligands and Their Applications
Ligand ClassMetal Example(s)Application AreaReference
Arylazoformamides (AAFs)Zinc(II)Formation of coordination complexes. nih.goviucr.org
ThiosemicarbazonesIron(III), Copper(II), Platinum(II)Chelating ligands for transition metals; potential medicinal and catalytic uses. researchgate.net
N-Heterocyclic Carbenes (NHCs)Various (e.g., Ru, Pd, Au)Highly effective ligands for catalysis, including reductive amidation of CO2. rsc.organanikovlab.ru
Organotellurium LigandsPalladium, etc.Catalysis (e.g., Suzuki-Miyaura coupling), nanomaterial synthesis. rsc.org

As a Ligand in Transition Metal Catalysis

Role in Organocatalytic Systems

There is currently no significant body of research detailing the role of this compound within organocatalytic systems, either as a catalyst itself or as a key component. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a complementary approach to metal-based catalysts. gla.ac.uk Various functional groups and molecular scaffolds, including those found in thioureas, amines, and other derivatives, have been successfully used to create effective organocatalysts. mdpi.com While formamides are recognized as important intermediates and products in organic synthesis, and can even act as solvents or raw materials in certain catalytic processes, the specific function of this compound as an organocatalyst has not been described in the literature. rsc.orgresearchgate.net

Analytical Chemistry and Reference Standards

In the field of analytical chemistry, the application of this compound is not well-established in key areas such as chromatographic analysis or as a specialized reagent.

Use as a Reference Standard for Chromatographic Analysis

There is no documented use of this compound as a certified reference standard for chromatographic methods in published research or official pharmacopeias. Reference standards are highly purified compounds used to help determine the identity, quality, and purity of substances. While more complex molecules containing a formamide group, such as the pharmaceutical compound Formoterol and its related impurities, are used as reference standards in High-Performance Liquid Chromatography (HPLC), similar applications for the simpler this compound are not reported. cwsabroad.comuspnf.com Commercial availability of the compound exists, but this does not in itself confer the status of a reference standard without appropriate certification and use in validated analytical methods.

Derivatization Reagent in Analytical Protocols

This compound is not recognized as a derivatization reagent in analytical chemistry. Derivatization is a technique used to chemically modify an analyte to enhance its properties for analysis, such as improving its volatility for gas chromatography (GC) or its detectability for mass spectrometry (MS) or HPLC. spectroscopyonline.comgreyhoundchrom.com This process involves specific chemical reactions with specialized reagents designed to attach a particular chemical moiety to the analyte. tcichemicals.com The available literature on derivatization does not include this compound as a reagent for this purpose.

Environmental and Chemical Transformation Pathways of N 4 Ethylphenyl Formamide Mechanistic Focus

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical and photochemical processes that occur in the environment without the direct involvement of biological organisms. For N-(4-ethylphenyl)formamide, the key abiotic pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The amide linkage in this compound is susceptible to hydrolysis, which would yield 4-ethylaniline (B1216643) and formic acid. The rate of this reaction is highly dependent on the pH of the surrounding medium.

The general mechanisms for acid- and base-catalyzed hydrolysis of this compound are as follows:

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the formamide (B127407) group is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to the formation of a tetrahedral intermediate. The elimination of 4-ethylaniline from this intermediate, followed by deprotonation, yields formic acid and the protonated form of 4-ethylaniline.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the formyl group cleaving off as formic acid and the release of the 4-ethylaniline anion, which is subsequently protonated by water.

The hydrolysis rate is generally insensitive to pH changes near neutral conditions but increases rapidly at both low and high pH values. researchgate.net

Table 1: Predicted Hydrolytic Behavior of this compound based on Analogous Compounds

pH ConditionCatalystPredicted RatePrimary Products
Acidic (pH < 5)H+Accelerated4-Ethylaniline, Formic Acid
Neutral (pH 6-8)WaterSlow4-Ethylaniline, Formic Acid
Basic (pH > 9)OH-Accelerated4-Ethylaniline, Formate (B1220265)

This table is based on the general principles of amide hydrolysis and data from analogous compounds like N-phenylformamide.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. Aromatic compounds like this compound can absorb ultraviolet (UV) radiation from sunlight, which can lead to the excitation of electrons and subsequent chemical reactions.

Specific studies on the photolysis of this compound are not extensively documented. However, research on the photolytic degradation of other aromatic compounds and pesticides containing similar functional groups suggests potential transformation pathways. researchgate.netuc.pt The photolysis of N-aryl amides can proceed through various mechanisms, including photo-Fries rearrangement, cleavage of the amide bond, and reactions involving photosensitizers present in the environment. uc.pt

Potential photolytic degradation pathways for this compound may include:

Homolytic Cleavage: The absorption of UV light can lead to the homolytic cleavage of the N-C bond, generating a 4-ethylphenylaminyl radical and a formyl radical. These reactive radical species can then undergo further reactions with other molecules or with each other.

Photo-Fries Rearrangement: This process involves the migration of the formyl group to the aromatic ring, leading to the formation of amino-aldehydes.

Oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals can be generated, which can then attack the this compound molecule, leading to its degradation. acs.org

The characterization of photolytic products would likely reveal a mixture of compounds, including 4-ethylaniline, formylated and hydroxylated derivatives of 4-ethylaniline, and potentially more complex polymeric substances.

Biotransformation Mechanisms (Non-Mammalian)

Biotransformation by microorganisms is a key process in the environmental degradation of many organic compounds. Microbes possess a diverse array of enzymes that can catalyze the breakdown of complex molecules.

While specific microbial degradation studies on this compound are scarce, the biotransformation of other N-arylformamides and related aromatic compounds has been investigated. epa.govnih.gov The primary point of microbial attack on this compound is expected to be the formamide group, followed by the degradation of the resulting aromatic amine.

The initial step in the microbial degradation is likely the hydrolysis of the amide bond to yield 4-ethylaniline and formic acid. nih.gov This reaction is catalyzed by amidase enzymes. Subsequently, 4-ethylaniline, an aromatic amine, can be further metabolized by various microorganisms through pathways involving oxidation of the aromatic ring. This can lead to the formation of catechols, which are then susceptible to ring cleavage and further degradation into smaller molecules that can enter central metabolic pathways. epa.gov

Potential metabolites from the microbial degradation of this compound include:

4-Ethylaniline

Formic acid

Hydroxylated derivatives of 4-ethylaniline

Catecholic intermediates

The enzymatic machinery of microorganisms plays a central role in the biotransformation of this compound. The key enzymes involved are likely to be amidases and monooxygenases.

Amidase (Arylformamidase): Amidases, specifically arylformamidases, are enzymes that catalyze the hydrolysis of the amide bond in N-arylformamides. onelook.com The action of an arylformamidase on this compound would result in its deformylation, producing 4-ethylaniline and formic acid. This enzymatic step is crucial as it breaks down the initial compound into simpler, more readily degradable substances. Studies on other amides have shown that amidases can be quite specific for certain types of amide bonds. nih.gov

Cytochrome P450 Monooxygenases: Following the initial hydrolysis, the resulting 4-ethylaniline can be further transformed by cytochrome P450 monooxygenases. These enzymes are known to catalyze the hydroxylation of aromatic rings, a critical step in initiating the degradation of aromatic compounds. mdpi.com The hydroxylation of 4-ethylaniline would lead to the formation of aminophenols, which can then be converted to catechols.

Dioxygenases: Once catechols are formed, ring cleavage is typically carried out by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to its opening and the formation of aliphatic acids that can be utilized by the microorganism for growth and energy. epa.gov

Table 2: Key Enzymes Potentially Involved in the Biotransformation of this compound

Enzyme ClassSubstrateReactionProducts
ArylformamidaseThis compoundHydrolysis (Deformylation)4-Ethylaniline, Formic Acid
Monooxygenase4-EthylanilineHydroxylationHydroxylated 4-ethylaniline
DioxygenaseCatechol IntermediatesRing CleavageAliphatic Acids

This table represents a hypothesized enzymatic pathway based on known microbial degradation mechanisms for related compounds.

Future Research Trajectories for N 4 Ethylphenyl Formamide

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of formamides has traditionally relied on methods that often involve harsh conditions or toxic reagents. Future research will prioritize the development of greener, safer, and more efficient synthetic pathways for N-(4-ethylphenyl)formamide.

Key areas of exploration include:

Electrochemical Synthesis: Electrochemical methods offer a transformative approach to sustainable chemistry by enabling precise, energy-efficient reactions at ambient conditions. uva.nlresearcher.lifeacs.org Research into the electrochemical N-formylation of 4-ethylaniline (B1216643) using green solvents like methanol (B129727) could provide a metal-free pathway to this compound. uva.nlacs.org Recent studies on other amines have demonstrated the feasibility of this approach, revealing novel reaction pathways involving intermediates like methylisocyanide. uva.nlresearcher.life Optimizing parameters such as electrode material, potential, and electrolyte could lead to high Faradaic efficiencies for the synthesis of N-aryl formamides. acs.org

CO₂ as a C1 Feedstock: Utilizing carbon dioxide as a renewable, inexpensive, and abundant C1 source for formylation is a major goal in green chemistry. redifuel.euresearchgate.netrsc.org Catalytic systems that can facilitate the reductive amination of CO₂ with 4-ethylaniline using hydrosilanes or molecular hydrogen are a promising research avenue. rsc.orgacs.org The development of robust and recyclable catalysts, such as those based on ruthenium or manganese pincer complexes, will be crucial for making these processes industrially viable. researchgate.netacs.orgacs.org

Biocatalysis and Green Catalysts: The use of biocatalysts, such as enzymes, or green catalysts like Vitamin B1 (thiamine), presents an environmentally benign alternative for formamide (B127407) synthesis. researchgate.net Research could explore thiamine-derived catalysts for the formylation of 4-ethylaniline with formic acid, leveraging their non-toxic, stable, and water-soluble nature. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to improved yields, purity, and safety compared to batch processes. evitachem.com Implementing the synthesis of this compound in a flow system, potentially coupled with one of the sustainable methods above, would allow for safer handling of reagents and easier scalability. evitachem.com

Table 1: Comparison of Synthetic Methodologies for this compound

Methodology Traditional Method (e.g., Formic Acid) Electrochemical Synthesis CO₂-Based Synthesis
Formyl Source Formic acid, formates, etc. Methanol, CO, Formic Acid Carbon Dioxide (CO₂)
Key Reagents Dehydrating agents Electrolyte, electrode Catalyst, reducing agent (e.g., H₂, silanes)
Conditions Often requires heating Ambient temperature and pressure Mild to moderate temperature and pressure
Sustainability Moderate; can generate waste High; uses electricity, can be metal-free acs.org High; utilizes waste CO₂
Key Advantages Well-established High precision, energy-efficient uva.nlresearcher.life Renewable feedstock, atom economy
Research Focus N/A Electrode design, mechanistic studies uva.nlacs.org Catalyst development, process optimization researchgate.netrsc.org

Advanced Catalytic Applications and Catalyst Design

While this compound has its own applications, it also serves as a crucial intermediate for other valuable chemicals, particularly in catalysis.

Isocyanide Synthesis: N-substituted formamides are primary precursors to isocyanides, which are highly versatile reagents in organic synthesis. acs.orgrsc.orgmdpi.com Future work will focus on developing more sustainable dehydration methods to convert this compound into 4-ethylphenyl isocyanide. This involves moving away from hazardous reagents like phosphoryl trichloride (B1173362) (POCl₃) towards greener alternatives like p-toluenesulfonyl chloride (p-TsCl) or developing novel catalytic dehydration processes. rsc.orgmdpi.com

Hydrogenation and C-N Bond Cleavage: The catalytic hydrogenation of formamides can proceed via two main pathways: C-O cleavage to form N-methylated amines or C-N cleavage to produce an alcohol and regenerate the parent amine. acs.orgfrontiersin.org Research into selectively catalyzing the C-N bond cleavage of this compound would yield methanol and 4-ethylaniline. frontiersin.org This has significant implications for hydrogen storage and CO₂ recycling systems, where formamides act as intermediates. acs.orgfrontiersin.org Designing catalysts, such as specific ruthenium pincer complexes, that favor deaminative hydrogenation will be a key objective. acs.orgfrontiersin.org

Catalyst Ligand Development: The formamide moiety itself can act as a ligand in coordination chemistry. Future studies could investigate this compound as a ligand for transition metal catalysts. The electronic properties of the N-(4-ethylphenyl) group could modulate the catalytic activity and selectivity in various organic transformations.

Table 2: Potential Catalysts for Transformations of this compound

Transformation Catalyst Type Example Catalyst Research Goal
Dehydration to Isocyanide Dehydrating Agent p-Toluenesulfonyl chloride (p-TsCl) rsc.org Replace hazardous reagents like POCl₃
Hydrogenation (C-N Cleavage) Homogeneous Ru Complex Ruthenium-PNNH complexes acs.org Selective production of methanol and 4-ethylaniline
Hydrogenation (C-N Cleavage) Heterogeneous Catalyst Copper-based catalysts with base additive frontiersin.org Improve selectivity for C-N bond cleavage over C-O cleavage
CO₂ Hydrogenation to Formamide Homogeneous Mn Complex Mn-PNP pincer complex researchgate.net Efficient one-pot synthesis from CO₂
CO₂ Capture and Formylation Heterogeneous Ir Catalyst Iridium atoms on nanodiamond/graphene researchgate.net Tandem capture and conversion of CO₂

Integration of Artificial Intelligence and Machine Learning in Property Prediction and Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. aip.orgasiaresearchnews.comfrontiersin.org

Property Prediction: ML models can be trained on existing chemical data to predict the physical, chemical, and biological properties of new or understudied molecules like this compound. mit.edunih.gov This data-driven approach can rapidly screen for potential applications without the need for extensive, costly, and time-consuming lab experiments. mit.edunih.gov Explainable AI (XAI) can further provide insights into the structure-property relationships that govern its behavior. nih.gov

Reaction Design and Optimization: AI algorithms can analyze vast reaction databases to predict optimal synthetic routes and reaction conditions (catalysts, solvents, temperature) for this compound. asiaresearchnews.combeilstein-journals.org This includes identifying novel, sustainable pathways that a human chemist might overlook. beilstein-journals.org Bayesian optimization and other advanced algorithms can be used to efficiently explore the reaction space and minimize the number of experiments needed to achieve high yields. github.iorug.nl

De Novo Molecular Design: Inverse design models can generate novel molecular structures with desired properties. github.io By defining specific target properties (e.g., enhanced catalytic performance as a ligand, specific biological activity), AI could suggest modifications to the this compound structure, guiding future synthetic efforts toward next-generation functional molecules.

Development of this compound for Circular Economy Applications

The principles of a circular economy—eliminating waste and keeping materials in use—offer a new lens through which to view the lifecycle of chemicals like this compound. confex.commdpi.com

Synthesis from Waste Feedstocks: A key goal of the circular economy is to upcycle waste into valuable products. researchgate.netevonik.com Research could investigate the synthesis of the 4-ethylaniline precursor from plastic waste. For example, the breakdown of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) can yield aromatic compounds that, through further chemical transformation, could be converted into aniline (B41778) derivatives. researchgate.net Electrocatalytic upcycling of plastic waste is an emerging field that could provide a sustainable source for the aromatic core of the molecule. researchgate.net

Role in Chemical Recycling: As discussed, the reversible formation and hydrogenation of this compound from 4-ethylaniline and a C1 source (like CO₂ or formic acid) positions it as a potential liquid organic hydrogen carrier (LOHC) or a CO₂ capture and utilization intermediate. acs.orgfrontiersin.org In such a cycle, the compound acts as a stable storage medium, and its components can be regenerated and reused, creating a closed loop that aligns with circular principles. confex.commdpi.com

Designing for Degradation and Recycling: Future research could focus on the end-of-life of this compound. This involves studying its degradation pathways to ensure its components, 4-ethylaniline and a simple C1 unit, can be efficiently recovered and reintegrated into chemical production, preventing them from becoming environmental pollutants. rivm.nl This "design for recycling" approach is fundamental to creating truly circular chemical systems. cefic.org

Q & A

Q. What are the common synthetic routes for preparing N-(4-ethylphenyl)formamide, and what are the critical parameters affecting yield and purity?

Answer: this compound can be synthesized via condensation reactions between formic acid derivatives (e.g., formyl chloride) and 4-ethylaniline. Key parameters include:

  • Temperature : Optimal range of 80–100°C to balance reaction rate and byproduct formation.
  • Catalyst : Acid catalysts (e.g., ZnCl₂) or base-mediated conditions improve efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity.
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes unreacted starting materials.
    Evidence from formamide synthesis (e.g., CO₂ reduction using NaBH(OAc)₃ under mild conditions) highlights the importance of controlled reducing environments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify formyl proton (δ ~8.1–8.3 ppm) and aromatic protons (δ ~6.8–7.4 ppm). Ethyl group protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~2.4 ppm) .
  • X-ray Diffraction : Resolve crystal packing and dihedral angles (e.g., non-coplanar aromatic rings, as seen in similar formamide derivatives with angles ~52.9°) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁NO at m/z 150.0913) .

Q. What are the primary research applications of this compound?

Answer:

  • Organic Synthesis : Intermediate for amide coupling or protecting-group strategies.
  • Medicinal Chemistry : Scaffold for designing enzyme inhibitors or receptor ligands, leveraging its lipophilic ethyl group for pharmacokinetic optimization .
  • Material Science : Building block for polymers with tailored thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during this compound synthesis?

Answer:

  • Catalytic Screening : Test transition-metal catalysts (e.g., Fe or Pd) to reduce over-reduction or oxidation byproducts. For example, iron-catalyzed hydrogenation protocols show selectivity for amide bonds .
  • In Situ Monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters dynamically.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product from dimeric or hydrolyzed impurities .

Q. How can computational chemistry resolve structural ambiguities in this compound?

Answer:

  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate conformation.
  • Molecular Dynamics : Simulate solvent effects on crystal packing, as seen in studies of non-coplanar aromatic systems .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity data .

Q. What experimental strategies address discrepancies in bioactivity data for this compound across assays?

Answer:

  • Dose-Response Curves : Establish EC₅₀ values under standardized conditions (pH, temperature) to reduce variability.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Control Experiments : Include reference compounds (e.g., known enzyme inhibitors) to validate assay sensitivity .

Q. How can researchers design catalytic hydrogenation studies for this compound derivatives?

Answer:

  • Catalyst Selection : Screen heterogeneous catalysts (e.g., Raney Ni) vs. homogeneous systems (e.g., Fe complexes) for selectivity toward alcohol/amine products .
  • Kinetic Analysis : Monitor H₂ uptake rates to identify rate-limiting steps.
  • Byproduct Analysis : Use GC-MS to detect intermediates (e.g., formate esters) and refine reaction pathways .

Methodological Tables

Q. Table 1. Key Spectral Signatures of this compound

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.2 (formyl H), δ 7.2–6.8 (aryl H)
X-ray DiffractionDihedral angle: ~52.9° between aromatic rings
HRMS[M+H]⁺ at m/z 150.0913

Q. Table 2. Optimization Parameters for Catalytic Hydrogenation

ParameterOptimal RangeImpact on Yield
H₂ Pressure1–3 atmPrevents over-reduction
Catalyst Loading5–10 mol%Balances cost/activity
Reaction Time12–24 hoursEnsures completion

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